Aspirin Aluminum

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

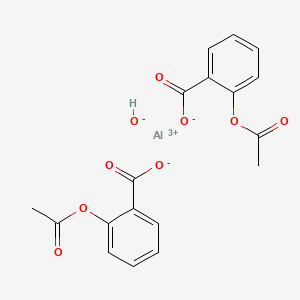

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

aluminum;2-acetyloxybenzoate;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H8O4.Al.H2O/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h2*2-5H,1H3,(H,11,12);;1H2/q;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANKSFVECICGLK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[OH-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15AlO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23413-80-1 | |

| Record name | Aspirin aluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23413-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspirin aluminum [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023413801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyaluminium bis(O-acetylsalicylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPIRIN ALUMINUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E33TS05V6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Aluminum Acetylsalicylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of aluminum acetylsalicylate. The information is intended to support research, development, and quality control activities related to this pharmaceutical compound.

Chemical Identity and Structure

Aluminum acetylsalicylate, also known by synonyms such as aloxiprin, aluminum aspirin, and monohydroxyaluminum diacetylsalicylate, is a chemical compound of aluminum hydroxide and aspirin.[1][2] The most common form is mono-hydroxy aluminum di-acetylsalicylate.[1] In this structure, two acetylsalicylate molecules are bound to a central aluminum atom, which also has a hydroxyl group attached.[1]

The general chemical structure can be represented as (CH₃COOC₆H₄COO)₂AlOH.[1] This arrangement results in a more stable compound compared to acetylsalicylic acid alone, which is prone to hydrolysis. The presence of the aluminum hydroxide component also provides an antacid effect, potentially mitigating the gastric irritation commonly associated with aspirin.

Molecular and Structural Identifiers:

| Identifier | Value | Source(s) |

| CAS Number | 23413-80-1 | |

| Molecular Formula | C₁₈H₁₅AlO₉ | |

| IUPAC Name | aluminum;2-acetyloxybenzoate;hydroxide | |

| InChI | InChI=1S/2C9H8O4.Al.H2O/c21-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h22-5H,1H3,(H,11,12);;1H2/q;;+3;/p-3 | |

| InChI Key | MANKSFVECICGLK-UHFFFAOYSA-K | |

| SMILES | CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[OH-].[Al+3] |

A less common form, aluminum tris(acetylsalicylate), with the molecular formula C₂₇H₂₁AlO₁₂, is also reported in some databases.

Physicochemical Properties

Aluminum acetylsalicylate is typically a white to off-white powder or granules. It is odorless or may have a slight acetic acid odor. A key characteristic is its insolubility in water and many common organic solvents like alcohol, ether, and toluene. It is, however, soluble in dimethyl sulfoxide (DMSO) and decomposes in acidic or alkaline mediums.

Quantitative Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Weight | 402.29 g/mol | |

| Appearance | White to off-white solid/crystalline powder | |

| Solubility | Insoluble in water, alcohol, ether, toluene. Soluble in DMSO (6 mg/mL). Decomposes in acid and alkali. | |

| Stability | More stable than acetylsalicylic acid. |

Synthesis and Experimental Protocols

A common method for synthesizing substantially pure mono-hydroxy aluminum di-acetylsalicylate involves the reaction of aspirin with an aluminum alcoholate, such as aluminum isopropylate, in the presence of water.

Detailed Synthesis Protocol (based on US Patent 2,959,606A):

-

Reactant Preparation:

-

Dissolve 20.4 grams of aluminum isopropylate in a suitable neutral organic solvent, such as isopropyl alcohol or toluene.

-

Separately, 36 grams of powdered or crystalline aspirin are prepared.

-

-

Reaction:

-

Add the dry aspirin to the aluminum isopropylate solution.

-

Stir the mixture vigorously.

-

-

Precipitation:

-

Add a small amount of water to the reaction mixture to induce the precipitation of the mono-hydroxy aluminum salt of aspirin.

-

-

Isolation and Purification:

-

Filter the precipitate from the solution.

-

Wash the collected solid with alcohol.

-

Dry the final product.

-

This method is noted for producing a high-purity product with good yield and is scalable for larger production.

Mechanism of Action and Hydrolysis

The therapeutic effects of aluminum acetylsalicylate are derived from its aspirin component, which acts as an anti-inflammatory, analgesic, and antipyretic agent by inhibiting cyclooxygenase (COX) enzymes. Upon ingestion, the compound undergoes hydrolysis in the acidic environment of the stomach, breaking down into acetylsalicylic acid and aluminum hydroxide. The aluminum hydroxide component functions as an antacid, which may help to reduce the gastrointestinal side effects associated with aspirin.

The slower dissolution rate of aluminum acetylsalicylate compared to aspirin leads to a less rapid absorption of acetylsalicylic acid.

Dissolution Rate Comparison in 0.1 N Hydrochloric Acid:

| Compound | Dissolution Rate (mg/hr-cm²) |

| Acetylsalicylic Acid (Aspirin) | 65.1 |

| Aluminum Acetylsalicylate | 8.88 |

Hydrolysis Pathway:

The following diagram illustrates the breakdown of aluminum acetylsalicylate in the stomach.

Caption: Hydrolysis of Aluminum Acetylsalicylate in the stomach.

Experimental Workflows

Workflow for Quality Control Analysis:

The following diagram outlines a typical workflow for the quality control of aluminum acetylsalicylate.

Caption: A generalized workflow for the quality control of aluminum acetylsalicylate.

References

A Technical Guide to the Synthesis of Mono-hydroxy Aluminum Di-acetylsalicylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, properties, and experimental protocols for mono-hydroxy aluminum di-acetylsalicylate. This compound, also known as aluminum aspirin, serves as an analgesic and anti-inflammatory agent with potentially reduced gastrointestinal side effects compared to its parent compound, acetylsalicylic acid.

Introduction

Mono-hydroxy aluminum di-acetylsalicylate, or aluminum aspirin, is a chemical complex where two molecules of acetylsalicylic acid (aspirin) are bound to a central aluminum atom that also carries a hydroxyl group.[1] Its chemical formula is generally represented as (C₉H₇O₄)₂Al(OH) or C₁₈H₁₅AlO₉.[1][2] The compound is identified by the CAS number 23413-80-1.[1]

The primary advantage of this formulation is its enhanced chemical stability and reduced gastrointestinal irritation.[3] In the acidic environment of the stomach, it is designed to decompose into salicylic acid, the active analgesic, and aluminum hydroxide. The aluminum hydroxide acts as a built-in antacid, potentially mitigating the gastric mucosal damage often associated with aspirin use.

Synthesis Methodologies

The most effective and widely cited method for producing substantially pure mono-hydroxy aluminum di-acetylsalicylate involves the reaction of an aluminum alcoholate with acetylsalicylic acid in a neutral organic solvent, followed by controlled precipitation.

Primary Reaction: 2 C₉H₈O₄ (Aspirin) + Al(OR)₃ (Aluminum Alkoxide) + H₂O → (C₉H₇O₄)₂Al(OH) (Product) + 3 ROH (Alcohol)

An older, less efficient method involved the reaction of aluminum chloride with sodium aspirin in the presence of sodium carbonate, but this reaction was difficult to control due to excessive frothing. Another approach involves boiling acetylsalicylic acid with a dilute suspension of freshly precipitated aluminum hydroxide in a water-miscible organic solvent.

Experimental Protocols

The following protocols are detailed based on established synthesis methods.

Protocol 1: Synthesis from Commercial Aluminum Isopropylate

This is the most direct method for producing the target compound.

-

Reactants: Acetylsalicylic acid (Aspirin) and Aluminum Isopropylate.

-

Solvents: Isopropyl alcohol or Toluene.

-

Procedure:

-

In separate vessels, prepare two solutions:

-

Solution A: Dissolve approximately two molar equivalents of acetylsalicylic acid in isopropyl alcohol.

-

Solution B: Dissolve approximately one molar equivalent of aluminum isopropylate in a suitable solvent like toluene or isopropyl alcohol.

-

-

Thoroughly mix Solution A and Solution B with vigorous stirring.

-

Gradually add a small amount of water to the mixture while continuing to stir. The mono-hydroxy aluminum di-acetylsalicylate will begin to precipitate as a white solid.

-

Continue stirring at a controlled temperature (e.g., 30°C) for approximately 30 minutes to ensure complete precipitation.

-

Collect the precipitate by filtration.

-

Wash the filtered solid with a small amount of cold alcohol (e.g., isopropyl alcohol) and then ether to remove unreacted precursors and solvent residues.

-

Dry the final product. The resulting compound is a tasteless, stable white powder.

-

Protocol 2: Preparation of Aluminum Isopropylate (Precursor Synthesis)

If commercial aluminum isopropylate is unavailable, it can be synthesized from aluminum foil.

-

Reactants: Aluminum foil, Isopropyl alcohol, Mercuric chloride (catalyst), Carbon tetrachloride (catalyst).

-

Procedure:

-

Cut aluminum foil into small pieces and place them in a round-bottom flask.

-

Add isopropyl alcohol and a catalytic amount of mercuric chloride.

-

Set up a reflux condenser and heat the mixture to boiling in an oil bath.

-

Add a few drops of carbon tetrachloride through the condenser to initiate the reaction.

-

Continue refluxing until the aluminum foil has completely reacted and the solution appears blackish-gray (typically 1-2 hours).

-

Purify the product by removing excess isopropyl alcohol and then distilling the aluminum isopropylate. The product is a colorless, viscous liquid or white semi-solid.

-

Quantitative Data and Properties

Table 1: Reactant Quantities for Synthesis

| Reactant | Molar Ratio | Example Mass (g) | Solvent |

| Acetylsalicylic Acid | ~2 | 36.0 | Isopropyl Alcohol |

| Aluminum Isopropylate | ~1 | 20.4 | Isopropyl Alcohol/Toluene |

| Water | Variable | Added for precipitation | N/A |

Table 2: Physical and Chemical Properties

| Property | Description |

| Appearance | White to off-white crystalline powder or granules. |

| Formula | (C₉H₇O₄)₂Al(OH) / C₁₈H₁₅AlO₉ |

| Molecular Wt. | ~402.29 g/mol . |

| CAS Number | 23413-80-1. |

| Solubility | Insoluble in water, alcohol, ether, and toluene. |

| Reactivity | Decomposes in acidic or alkaline media. |

| Taste & Odor | Tasteless and may have a slight acetic odor. |

| Stability | More stable than acetylsalicylic acid. |

Characterization and Purity Assessment

To ensure the quality of the synthesized compound, the following tests are recommended:

-

Test for Free Salicylic Acid: The presence of unreacted salicylic acid, which contains a phenol group, can be detected using a 1% iron(III) chloride solution. A pure sample of the final product should not produce the characteristic purple color that indicates the presence of a phenol.

-

Qualitative Test for Aluminum: The presence of aluminum can be confirmed by standard qualitative tests. For instance, after igniting the compound with sodium carbonate, the residue is dissolved in hydrochloric acid, and the resulting solution will respond to qualitative tests for aluminum salts.

-

Assay: Quantitative analysis can be performed to determine the percentage of both aspirin and aluminum in the final compound, ensuring it meets specifications (e.g., not less than 83.0% aspirin and not less than 6.0% aluminum, calculated on an anhydrous basis).

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of mono-hydroxy aluminum di-acetylsalicylate from its precursors.

Caption: Experimental workflow for the synthesis of aluminum aspirin.

Proposed Mechanism of Action in Gastric Environment

This diagram illustrates the breakdown of the compound in the stomach, highlighting its dual-action nature.

Caption: Decomposition pathway of aluminum aspirin in the stomach.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Aspirin Aluminum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin aluminum, also known as aluminum acetylsalicylate, is a salt of aspirin that is utilized in pharmaceutical formulations. This compound is of significant interest due to its potential to mitigate the gastrointestinal side effects commonly associated with aspirin administration. By combining the analgesic, anti-inflammatory, and antipyretic properties of acetylsalicylic acid with the gastric-sparing potential of an aluminum salt, this compound presents a unique profile for drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of key processes and pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

General and Physical Properties

| Property | Value | Reference |

| Chemical Name | aluminum;2-acetyloxybenzoate;hydroxide | [1] |

| Synonyms | Aluminum acetylsalicylate, Aspirin aluminium, Hypyrin | [1] |

| Molecular Formula | C₁₈H₁₅AlO₉ | [1] |

| Molecular Weight | 402.29 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Odor | Odorless or with a slight acetic odor |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Practically insoluble | |

| Methanol | Practically insoluble | |

| Ethanol (95%) | Practically insoluble | |

| Diethyl Ether | Practically insoluble | |

| Dimethyl Sulfoxide (DMSO) | 6 mg/mL (14.91 mM) | |

| Sodium Hydroxide TS | Dissolves with decomposition | |

| Sodium Carbonate TS | Dissolves with decomposition |

Thermal Properties

| Property | Value | Reference |

| Boiling Point | 321.4 °C at 760 mmHg | |

| Flash Point | 131.1 °C | |

| Storage Temperature | Recommended at -20 °C for optimal stability |

Chemical Properties and Reactivity

This compound exhibits chemical behaviors characteristic of both acetylsalicylic acid and aluminum compounds.

-

Hydrolysis: The ester group in the aspirin molecule is susceptible to hydrolysis, which is the primary degradation pathway for aspirin. This reaction is accelerated in the presence of moisture and at elevated temperatures, leading to the formation of salicylic acid and acetic acid.

-

Acid-Base Properties: The compound is unstable in alkaline environments, dissolving with decomposition in solutions of sodium hydroxide and sodium carbonate. It is more stable under neutral to slightly acidic conditions.

-

Chelation: The aluminum ion can form coordination complexes, a property that influences its interaction with other molecules.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the synthesis of acetylsalicylic acid (aspirin) followed by its reaction with an aluminum source.

Caption: A simplified workflow for the two-step synthesis of this compound.

Mechanism of Action: COX Inhibition

The primary pharmacological effect of this compound is derived from the acetylsalicylate moiety, which acts as a non-steroidal anti-inflammatory drug (NSAID). It irreversibly inhibits cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain, inflammation, and fever.

Caption: The inhibitory effect of this compound on the COX pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize this compound. Where a specific protocol for this compound is not available, a standard method for aspirin is provided as a basis for adaptation.

Synthesis of this compound

Objective: To synthesize this compound from salicylic acid.

Materials:

-

Salicylic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Aluminum isopropoxide

-

Toluene

-

Ethanol

-

Water

-

Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.

Procedure:

Step 1: Synthesis of Acetylsalicylic Acid (Aspirin)

-

In a fume hood, add 5.0 g of salicylic acid to a 125 mL Erlenmeyer flask.

-

Carefully add 7 mL of acetic anhydride, followed by 5-8 drops of concentrated sulfuric acid.

-

Gently swirl the flask to mix the reactants.

-

Heat the flask in a water bath at about 50-60 °C for 10-15 minutes.

-

Allow the flask to cool to room temperature.

-

Slowly add 20 mL of cold water to the flask to hydrolyze the excess acetic anhydride.

-

Cool the mixture in an ice bath to induce crystallization of aspirin.

-

Collect the crude aspirin crystals by vacuum filtration and wash with a small amount of cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure aspirin. Dry the crystals thoroughly.

Step 2: Formation of this compound

-

Dissolve 20.4 g of aluminum isopropoxide in toluene.

-

In a separate flask, prepare a solution of 36 g of the synthesized dry aspirin in ethanol.

-

Add the aspirin solution to the aluminum isopropoxide solution with vigorous stirring.

-

Add a small amount of water to the mixture to precipitate the mono-hydroxy aluminum salt of aspirin.

-

Filter the precipitate, wash it with alcohol, and dry it to obtain this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

Objective: To determine the content of this compound and to detect the presence of impurities, such as free salicylic acid.

Caption: A general workflow for the HPLC analysis of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or other suitable acid for pH adjustment.

-

This compound reference standard.

Procedure (adapted from aspirin HPLC methods):

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to achieve a pH of around 2.5-3.5. The exact ratio should be optimized for good separation.

-

Standard Solution Preparation: Accurately weigh a quantity of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

-

Sample Solution Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in the same solvent as the standard to achieve a similar concentration.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10-20 µL

-

Column temperature: Ambient or controlled (e.g., 30 °C)

-

Detection wavelength: 278 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks based on the retention time of the standard. Calculate the amount of this compound in the sample by comparing the peak area with that of the standard. The presence of free salicylic acid can be determined by comparing its retention time with a salicylic acid standard.

Spectroscopic Identification

5.3.1 Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To confirm the identity of this compound by its UV absorbance spectrum.

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., after dissolution with decomposition in sodium hydroxide and subsequent neutralization as described in identification tests).

-

Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm.

-

This compound exhibits an absorption maximum between 277 nm and 279 nm.

5.3.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure:

-

Prepare a sample of this compound for IR analysis, typically as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands for the acetylsalicylate moiety are expected, including:

-

C=O stretching (ester): ~1750 cm⁻¹

-

C=O stretching (carboxylic acid, coordinated): ~1680-1700 cm⁻¹

-

C-O stretching: ~1180-1300 cm⁻¹

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

-

O-H stretching (from the hydroxide and potentially from hydrated forms): broad band around 3200-3600 cm⁻¹

-

Thermal Analysis

5.4.1 Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal transitions of this compound. Note: The following is a general procedure for a solid sample and would need to be applied to this compound.

Procedure:

-

Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event.

5.4.2 Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound. Note: The following is a general procedure.

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

-

The TGA curve will indicate the temperatures at which decomposition occurs.

Stability Considerations

The stability of this compound is a critical factor in its formulation and storage.

-

Hydrolytic Stability: As with aspirin, this compound is susceptible to hydrolysis. It should be protected from moisture.

-

Thermal Stability: The compound has a relatively high boiling point, but degradation can occur at elevated temperatures. Recommended storage is at -20 °C.

-

pH Stability: this compound is unstable in alkaline conditions and more stable in neutral to slightly acidic environments.

Conclusion

This compound presents a promising alternative to standard aspirin with the potential for improved gastrointestinal tolerability. A thorough understanding of its physical and chemical properties is essential for its successful development into a safe and effective pharmaceutical product. This guide has provided a detailed overview of these properties, along with methodologies for their determination. Further research into the solid-state characterization, such as X-ray crystallography, would provide a more complete understanding of this important compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Aloxiprin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloxiprin is a pharmaceutical agent formulated to deliver the therapeutic benefits of aspirin while mitigating its associated gastrointestinal side effects. As a chemical compound of aluminum hydroxide and aspirin, its mechanism of action is fundamentally rooted in the irreversible inhibition of cyclooxygenase (COX) enzymes by its active acetylsalicylic acid moiety.[1][2] This inhibition halts the production of pro-inflammatory prostaglandins and pro-aggregatory thromboxanes, underpinning its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.[1][3][4] The integrated aluminum hydroxide component serves a gastroprotective role by acting as an antacid. This guide provides a detailed examination of the molecular pathways, pharmacokinetics, and relevant experimental methodologies to characterize the action of aloxiprin.

Core Mechanism of Action: Cyclooxygenase Inhibition

Aloxiprin exerts its therapeutic effects following its hydrolysis in the gastrointestinal tract, which releases acetylsalicylic acid (aspirin) and aluminum ions. The primary mechanism of action is the irreversible inactivation of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, by aspirin.

-

COX-1 Inhibition: COX-1 is a constitutively expressed enzyme found in most tissues, including platelets and the gastric mucosa. It is responsible for synthesizing prostaglandins that maintain the integrity of the stomach lining and thromboxane A2 (TXA2), which is a potent promoter of platelet aggregation. Aspirin's irreversible inhibition of platelet COX-1 is the basis for its long-lasting antiplatelet effect, which persists for the lifespan of the platelet (7-10 days).

-

COX-2 Inhibition: COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever. Inhibition of COX-2 is responsible for the anti-inflammatory, analgesic, and antipyretic properties of aloxiprin.

The inhibition process involves the covalent modification of the COX enzymes. Aspirin transfers its acetyl group to a serine residue (specifically Ser-530 in COX-1) within the enzyme's active site. This acetylation irreversibly blocks the binding of the natural substrate, arachidonic acid, to the enzyme's catalytic site, thereby preventing the synthesis of prostaglandins and thromboxanes.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the inhibitory action of aloxiprin's active component, aspirin.

The Dual-Component Advantage

Aloxiprin is a chemical combination of aspirin and aluminum hydroxide. This formulation provides a dual benefit: the therapeutic effects of aspirin and the gastroprotective action of aluminum hydroxide.

Data Presentation

Specific quantitative pharmacokinetic and pharmacodynamic data for the aloxiprin formulation are limited in publicly accessible literature. The data presented below are for aspirin, the active component of aloxiprin. The aluminum hydroxide in aloxiprin may alter the absorption profile; studies suggest that co-administration of antacids can increase the Cmax of aspirin, likely by increasing gastric pH and accelerating tablet dissolution. One study noted that an aluminum derivative of aspirin had a lower absorption rate constant compared to other formulations.

Table 1: In Vitro COX Inhibition by Aspirin

| Enzyme | IC50 Value (µM) | IC50 Value (µg/mL) | Assay System |

| COX-1 | 3.57 | 5 | Human Articular Chondrocytes |

| COX-2 | 29.3 | 210 | Human Articular Chondrocytes |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Pharmacokinetic Parameters of Oral Aspirin (500 mg Dose)

| Parameter | Value | Unit | Notes |

| Cmax (Peak Plasma Concentration) | 4.84 | mg/L | Data for immediate-release oral aspirin. |

| Tmax (Time to Peak Concentration) | 0.50 | hours | For immediate-release formulations. |

| AUC0–∞ (Total Drug Exposure) | 5.12 | mg·hour/L | Data for immediate-release oral aspirin. |

| Half-life (t½) | ~0.25 | hours | Aspirin is rapidly hydrolyzed to salicylate. |

| Metabolite Half-life (Salicylate) | 2-3 | hours | At low doses; increases with higher doses due to saturable metabolism. |

| Bioavailability | ~70% | % | Refers to intact acetylsalicylic acid reaching systemic circulation due to first-pass hydrolysis. |

Table 3: Clinical Efficacy of Aloxiprin in Rheumatoid Arthritis

| Study | Comparator | Patient Population | Key Finding |

| Wright, 1976 | Micro-encapsulated aspirin | 33 outpatients with rheumatoid arthritis | Both preparations improved clinical status; the difference in response was not statistically significant. |

| Aylward et al., 1975 | Alclofenac (3g/day) vs. Aspirin (4.8g/day) | 76 patients with active rheumatoid arthritis | The analgesic and anti-inflammatory activity of 3g alclofenac was found to be equivalent to 4.8g aspirin. |

Experimental Protocols

Characterizing the mechanism of action of aloxiprin involves assays to determine its effect on COX enzyme activity, prostaglandin synthesis, and platelet function.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX activity assay kits.

Objective: To determine the IC50 of the test compound (aspirin released from aloxiprin) for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

COX Cofactor Solution (containing hematin)

-

Fluorometric Probe (e.g., ADHP)

-

Arachidonic Acid (substrate)

-

Test compound (aspirin) dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Methodology:

-

Reagent Preparation: Prepare working solutions of COX enzymes, cofactors, probe, and arachidonic acid in COX Assay Buffer as per manufacturer's instructions. Prepare serial dilutions of aspirin (e.g., from 0.01 µM to 1000 µM) in DMSO.

-

Assay Setup: To each well of the 96-well plate, add:

-

80 µL COX Assay Buffer

-

10 µL COX Cofactor Solution

-

10 µL of either COX-1 or COX-2 enzyme solution.

-

-

Inhibitor Addition: Add 2 µL of the diluted aspirin solution or DMSO (for vehicle control) to the appropriate wells.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

-

Measurement: Immediately begin reading the fluorescence in kinetic mode at 37°C for 10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Determine the percentage of inhibition for each aspirin concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the aspirin concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is based on the gold standard method for assessing platelet function.

Objective: To quantify the inhibitory effect of aspirin (from aloxiprin) on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human whole blood in 3.2% sodium citrate tubes.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Platelet agonists: Arachidonic Acid (AA), Adenosine Diphosphate (ADP), Collagen.

-

Light Transmission Aggregometer.

-

Test compound (aspirin) or vehicle control.

Methodology:

-

PRP and PPP Preparation:

-

Centrifuge citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP (supernatant).

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP (supernatant).

-

-

Instrument Calibration: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Assay Procedure:

-

Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar and place it in the heating block (37°C) of the aggregometer.

-

Add 5 µL of aspirin solution (at desired concentration) or vehicle and incubate for 5 minutes.

-

Add 50 µL of an agonist (e.g., 1.5 mM Arachidonic Acid) to the cuvette to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The primary outcome is the maximum percentage of aggregation.

-

Calculate the percentage of inhibition of aggregation for the aspirin-treated sample compared to the vehicle control.

-

The concentration of aspirin that inhibits 50% of the maximal aggregation is the IC50 value for that specific agonist.

-

Conclusion

The mechanism of action of aloxiprin is a well-defined, dual-faceted process. Its therapeutic efficacy is driven by the irreversible inhibition of COX-1 and COX-2 enzymes by its aspirin component, leading to a potent reduction in the synthesis of prostaglandins and thromboxanes. This accounts for its anti-inflammatory, analgesic, and antiplatelet effects. Concurrently, its aluminum hydroxide component provides a crucial gastroprotective benefit by neutralizing stomach acid, thereby improving the safety profile compared to standard aspirin. The quantitative data for aspirin's COX inhibition and pharmacokinetics provide a solid foundation for understanding the activity of aloxiprin, while established in vitro and in vivo experimental protocols allow for its continued characterization and comparison with other anti-inflammatory agents.

References

An In-depth Technical Guide to the Solubility of Aspirin Aluminum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of aspirin aluminum, also known as aluminum acetylsalicylate. Due to its nature as a sparingly soluble salt, understanding its behavior in various solvents is critical for formulation development, bioavailability, and therapeutic efficacy. This document outlines its solubility profile, details experimental protocols for solubility determination, and presents relevant mechanisms and workflows through diagrams.

Executive Summary

This compound is a chemical compound that combines the anti-inflammatory, analgesic, and antipyretic properties of aspirin with the gastric-acid-neutralizing effects of aluminum hydroxide[1][2]. This combination aims to reduce the gastrointestinal irritation commonly associated with aspirin[1]. A key physicochemical property of this compound is its low solubility in many common solvents, which presents challenges and opportunities in drug formulation. This guide offers a detailed examination of its solubility, providing both qualitative and quantitative data, alongside standardized methodologies for its assessment.

Solubility Profile of this compound

The solubility of a drug substance is a critical factor that influences its dissolution rate and subsequent absorption in the body. This compound is characterized by its generally low solubility in neutral organic solvents and water.

Qualitative Solubility

Pharmacopeial descriptions consistently classify this compound as "practically insoluble" in a range of common solvents. This low solubility is a defining characteristic of the compound.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Source |

| Water | Practically Insoluble | [3][4] |

| Methanol | Practically Insoluble | |

| Ethanol (95%) | Practically Insoluble | |

| Diethyl Ether | Practically Insoluble | |

| Toluene | Insoluble | |

| Other Neutral Organic Solvents | Insoluble | |

| Sodium Hydroxide TS | Dissolves with decomposition | |

| Sodium Carbonate TS | Dissolves with decomposition |

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, some data points and comparative dissolution rates have been reported.

Table 2: Quantitative Solubility and Dissolution Data for this compound

| Solvent/Medium | Value | Unit | Source |

| Dimethyl Sulfoxide (DMSO) | 6 | mg/mL | |

| 0.1 N Hydrochloric Acid | 8.88 | mg/hr-cm² (dissolution rate) |

It is important to note that the dissolution rate in hydrochloric acid is significantly slower than that of regular aspirin (65.1 mg/hr-cm²), highlighting the impact of the aluminum salt formation on its dissolution in acidic environments.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is recommended by various regulatory bodies. The following is a detailed protocol for determining the solubility of a sparingly soluble compound like this compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, pH buffers)

-

Volumetric flasks

-

Stoppered conical flasks or vials

-

Shaking incubator or water bath with agitation

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

-

Preparation of Solvent: Prepare the desired solvent or buffer system and adjust the pH if necessary.

-

Addition of Excess Solute: Add an excess amount of this compound to a stoppered flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the flasks in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter. It is crucial to avoid any transfer of solid particles into the sample for analysis.

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Data Analysis: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

Dual Mechanism of Action of this compound

This compound, commercially known as Aloxiprin, exhibits a dual mechanism of action that combines the therapeutic effects of aspirin with the gastroprotective properties of aluminum hydroxide.

Caption: Dual mechanism of Aloxiprin, showing both gastroprotective and anti-inflammatory pathways.

Experimental Workflow for Shake-Flask Solubility Determination

The shake-flask method is a standardized procedure for measuring the equilibrium solubility of a compound. The workflow ensures accurate and reproducible results.

Caption: A typical experimental workflow for the shake-flask solubility determination method.

Logical Workflow for Formulation Development of Poorly Soluble Drugs

The low solubility of active pharmaceutical ingredients (APIs) like this compound necessitates a structured approach to formulation development to enhance bioavailability.

Caption: A logical workflow for the formulation development of poorly soluble drugs like this compound.

References

In-Depth Technical Guide to the Infrared Analysis of Aluminum Acetylsalicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) analysis of aluminum acetylsalicylate. It is designed to furnish researchers, scientists, and drug development professionals with the necessary details to perform and interpret Fourier Transform Infrared (FTIR) spectroscopy for the characterization of this active pharmaceutical ingredient.

Introduction

Aluminum acetylsalicylate, an aluminum salt of acetylsalicylic acid, is utilized for its analgesic, anti-inflammatory, and antipyretic properties. Infrared spectroscopy is a powerful analytical technique for its identification and quality control, offering a molecular fingerprint by probing the vibrational modes of its functional groups. The coordination of the acetylsalicylate ligand to the aluminum ion induces characteristic shifts in the IR absorption bands, particularly in the carboxylate and ester regions of the spectrum. This guide will detail the expected spectral features, provide experimental protocols for analysis, and illustrate the workflows for data acquisition and interpretation.

Theoretical Background: Expected Vibrational Modes

The infrared spectrum of aluminum acetylsalicylate is best understood by comparing it to that of its parent compound, acetylsalicylic acid. The key spectral changes arise from the deprotonation of the carboxylic acid group and its subsequent coordination to the aluminum ion.

Key Spectral Regions of Interest:

-

Carbonyl Stretching Region (C=O): Acetylsalicylic acid exhibits two distinct C=O stretching vibrations: one for the carboxylic acid (~1680-1700 cm⁻¹) and one for the ester group (~1750 cm⁻¹). Upon formation of aluminum acetylsalicylate, the carboxylic acid C=O stretching band is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching of the carboxylate group (COO⁻).

-

Hydroxyl Region (O-H): The broad O-H stretching band of the carboxylic acid dimer in acetylsalicylic acid (typically in the 2500-3300 cm⁻¹ region) is expected to disappear upon salt formation. A new, sharper band corresponding to the Al-OH stretching may appear, as the common form is mono-hydroxy aluminum di-acetylsalicylate.

-

Metal-Oxygen Stretching Region: The low-frequency region of the spectrum (below 600 cm⁻¹) will contain vibrations corresponding to the Al-O bonds between the aluminum ion and the carboxylate oxygen atoms.

Quantitative Data Summary

The following table summarizes the characteristic infrared absorption peaks for acetylsalicylic acid and the expected shifts upon coordination to aluminum to form aluminum acetylsalicylate. These values are based on typical spectral data for acetylsalicylic acid and established principles of metal-carboxylate coordination chemistry[1][2][3].

| Functional Group | Vibrational Mode | Acetylsalicylic Acid (cm⁻¹) | Expected Aluminum Acetylsalicylate (cm⁻¹) | Rationale for Shift |

| Carboxylic Acid | ν(O-H) | 2500-3300 (broad) | Absent | Deprotonation of the carboxylic acid group. |

| Ester | ν(C=O) | ~1750 | ~1750 | The ester group is not directly involved in coordination, so minimal shift is expected. |

| Carboxylic Acid | ν(C=O) | ~1680 | Absent | Replaced by carboxylate stretches. |

| Carboxylate | νₐₛ(COO⁻) | - | ~1550-1610 | Formation of the carboxylate anion and coordination to the metal center. |

| Aromatic Ring | ν(C=C) | ~1605 | ~1605 | Minimal change expected in the benzene ring vibrations. |

| Carboxylate | νₛ(COO⁻) | - | ~1400-1450 | Formation of the carboxylate anion and coordination to the metal center. |

| Acetyl Group | δ(CH₃) | ~1370 | ~1370 | Minimal change expected. |

| Ester | ν(C-O) | ~1180-1220 | ~1180-1220 | Minimal change expected. |

| Aluminum Hydroxide | ν(Al-OH) | - | Present (if hydroxylated) | Presence of the hydroxyl group attached to the aluminum. |

| Metal-Oxygen | ν(Al-O) | - | Below 600 | New vibrational modes from the aluminum-carboxylate bond. |

Experimental Protocols

Two common methods for the infrared analysis of solid samples like aluminum acetylsalicylate are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

Potassium Bromide (KBr) Pellet Method

This is a traditional transmission method that provides high-quality spectra.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Hydraulic press and pellet die

-

Agate mortar and pestle

-

Infrared grade Potassium Bromide (KBr), dried

-

Aluminum acetylsalicylate sample

-

Spatula and weighing paper

Procedure:

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Store in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the aluminum acetylsalicylate sample.

-

Mixing: Add the sample to an agate mortar along with approximately 100-200 mg of the dried KBr.

-

Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer the powder to the pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or semi-transparent pellet.

-

Background Collection: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect a background spectrum.

-

Sample Analysis: Place the sample pellet in the holder and acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Attenuated Total Reflectance (ATR)-FTIR Method

This method is rapid, requires minimal sample preparation, and is non-destructive.

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Aluminum acetylsalicylate sample

-

Spatula

Procedure:

-

Background Collection: Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty crystal.

-

Sample Application: Place a small amount of the aluminum acetylsalicylate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal.

-

Sample Analysis: Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the infrared analysis of aluminum acetylsalicylate.

Caption: Experimental workflow for FTIR analysis.

Spectral Interpretation Logic

This diagram outlines the logical steps involved in interpreting the FTIR spectrum of aluminum acetylsalicylate.

Caption: Logical flow for spectral interpretation.

References

An In-depth Technical Guide to the Crystalline Structure of Aspirin Aluminum

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystalline structure of aspirin aluminum, also known as aluminum acetylsalicylate. It details the compound's physicochemical properties, synthesis, and the analytical techniques used for its characterization. Due to the limited availability of public crystallographic data for this compound, this guide leverages data from aspirin polymorphs as a reference for comparative analysis and outlines the experimental protocols for characterization.

Introduction to this compound

This compound is a salt of acetylsalicylic acid where aluminum is the counter-ion.[1] It is a white to off-white crystalline powder.[2] This compound combines the anti-inflammatory and analgesic properties of aspirin with the gastroprotective effects of aluminum, which can help mitigate the gastric irritation often associated with aspirin use.[1] The chemical formula for the common form, mono-hydroxy aluminum di-acetylsalicylate, is (C₉H₇O₄)₂Al(OH).[3][4]

Physicochemical Properties

This compound exhibits distinct physical and chemical properties that are crucial for its formulation and therapeutic action.

| Property | Description |

| Molecular Formula | C₁₈H₁₅AlO₉ |

| Molecular Weight | 402.29 g/mol |

| Appearance | White to off-white crystalline powder. |

| Solubility | Practically insoluble in water, methanol, ethanol, and diethyl ether. It dissolves with decomposition in sodium hydroxide and sodium carbonate solutions. |

| Stability | More stable than acetylsalicylic acid, which is attributed to the amphoteric nature of the aluminum ion. |

| Odor | Odorless or has a slight acetic odor. |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of aspirin with an aluminum alkoxide, such as aluminum isopropylate, followed by precipitation.

A patented method describes the production of substantially pure mono-hydroxy aluminum di-acetylsalicylate. The process involves reacting approximately two moles of aspirin with about one mole of aluminum isopropylate. The reaction can be carried out by dissolving the reactants in a neutral organic solvent, such as isopropyl alcohol or toluene. The mono-hydroxy aluminum salt of aspirin is then precipitated by the gradual addition of a small amount of water. The resulting precipitate is filtered, washed with a suitable solvent like alcohol, and then dried.

Crystalline Structure Analysis

The definitive determination of a crystalline structure is achieved through single-crystal X-ray diffraction. However, for polycrystalline powders, which is the common form of this compound, Powder X-ray Diffraction (PXRD) is the primary analytical technique.

Table 1: Crystallographic Data for Aspirin Polymorphs

| Parameter | Aspirin Form I | Aspirin Form II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 1 21/c 1 | P 1 21/c 1 |

| Cell Lengths (Å) | a = 11.233, b = 6.544, c = 11.231 | a = 12.1016, b = 6.4721, c = 11.3344 |

| Cell Angles (°) | α = 90, β = 95.89, γ = 90 | α = 90, β = 111.593, γ = 90 |

| Cell Volume (ų) | 821.2 | 825.44 |

Experimental Protocols

Detailed methodologies for the characterization of the crystalline structure of pharmaceutical powders like this compound are crucial for quality control and regulatory purposes. The following are standard protocols for key analytical techniques.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and assess the degree of crystallinity.

Methodology:

-

A small amount of the this compound powder is gently packed into a sample holder.

-

The sample is placed in a powder diffractometer.

-

The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation, λ = 1.5406 Å).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is then compared to reference patterns from databases or theoretical calculations to identify the crystalline phases present. A lack of sharp peaks would indicate an amorphous solid. A shift of diffraction lines by more than 0.2° in 2θ compared to a reference standard can indicate a different crystal structure.

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal properties such as melting point, enthalpy of fusion, and to detect polymorphic transitions.

Methodology:

-

A few milligrams of the this compound powder are accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed.

-

The sample and an empty reference pan are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature. Endothermic events (like melting) and exothermic events (like crystallization) are observed as peaks.

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology, particle size, and shape of the this compound crystals.

Methodology:

-

A small amount of the this compound powder is mounted on an SEM stub using conductive adhesive.

-

The sample is coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

-

The stub is placed in the SEM chamber, and the chamber is evacuated.

-

A high-energy beam of electrons is scanned across the sample surface.

-

The signals from the interaction of the electron beam with the sample (secondary electrons, backscattered electrons) are collected to form an image of the surface topography.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a drug can have different physical properties, including solubility, melting point, and stability, which can impact its bioavailability and therapeutic efficacy. While aspirin is known to have at least two polymorphs, the polymorphism of this compound has not been extensively reported in the literature. Further studies would be required to investigate the potential for different crystalline forms of this compound and their respective properties.

Conclusion

This compound is a crystalline compound with therapeutic advantages over traditional aspirin. While its fundamental physicochemical properties are known, detailed public information on its crystal structure is scarce. The application of standard analytical techniques such as Powder X-ray Diffraction, Differential Scanning Calorimetry, and Scanning Electron Microscopy is essential for a thorough characterization of its solid-state properties. The experimental protocols outlined in this guide provide a framework for such investigations, which are critical for ensuring the quality, stability, and efficacy of this compound in pharmaceutical formulations. Further research into the potential polymorphism of this compound is warranted to fully understand its solid-state behavior.

References

Methodological & Application

Application Notes and Protocols for Aspirin Aluminum in Sustained-Release Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and analysis of sustained-release drug delivery systems utilizing aspirin aluminum (aluminum acetylsalicylate).

Introduction

Aspirin, or acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and antiplatelet properties[1][2]. However, its use can be associated with gastrointestinal side effects[3]. Sustained-release formulations aim to prolong the therapeutic effect, improve patient compliance, and potentially reduce adverse effects by maintaining a steady plasma concentration of the drug[3][4].

Aluminum aspirin, a salt of aspirin, offers unique properties for developing sustained-release dosage forms. Its inherent water insolubility can be leveraged to control the drug release rate. Historical formulations have utilized aluminum aspirin as a film-forming agent to envelop therapeutic agents, thereby creating a sustained-release profile. Modern approaches can adapt these principles by incorporating aluminum aspirin into matrix-based systems.

Formulation of Sustained-Release Tablets

The following section details the components and a general protocol for preparing sustained-release tablets containing this compound.

Key Formulation Components

| Component | Function | Example Materials |

| Active Pharmaceutical Ingredient (API) | Therapeutic Agent | This compound |

| Release-Controlling Polymer | Forms a matrix to control drug diffusion and/or erosion | Ethylcellulose, Hydroxypropyl Methylcellulose (HPMC), Eudragit RS100, Polyacrylic Resin |

| Filler/Diluent | Adds bulk to the formulation | Lactose, Microcrystalline Cellulose |

| Binder | Promotes adhesion of particles in the granules | Povidone K-30, Starch |

| Lubricant | Prevents tablet sticking to machinery | Magnesium Stearate, Hydrogenated Vegetable Oils |

| Film-Modifying Polymer (Optional) | Modifies the film characteristics of this compound | Polyvinyl Pyrrolidone |

Experimental Protocol: Wet Granulation Method

This protocol is adapted from methodologies for preparing sustained-release aspirin tablets.

-

Sieving: Pass this compound, the release-controlling polymer(s), and the filler through an appropriate mesh sieve (e.g., 80 mesh) to ensure uniformity.

-

Dry Mixing: Blend the sieved powders in a planetary mixer for 15-20 minutes.

-

Binder Preparation: Prepare a binder solution. For instance, a 5% solution of hypromellose in alcohol can be used.

-

Granulation: Add the binder solution to the powder blend slowly while mixing to form a damp mass of suitable consistency.

-

Wet Screening: Pass the wet mass through a coarser sieve to produce granules.

-

Drying: Dry the granules in a hot air oven at a controlled temperature (e.g., 50-60°C) until the desired moisture content is achieved.

-

Dry Screening: Sieve the dried granules to obtain a uniform granule size.

-

Lubrication: Add the lubricant (e.g., magnesium stearate) and blend for a final 5 minutes.

-

Compression: Compress the final blend into tablets using a tablet compression machine with appropriate punches.

Characterization and Quality Control

Physicochemical Tests for Tablets

Standard quality control tests should be performed on the compressed tablets.

| Test | Purpose |

| Hardness | To ensure the tablet can withstand mechanical stress. |

| Friability | To measure the tablet's durability during handling. |

| Weight Variation | To ensure dosage uniformity. |

| Disintegration | To determine the time it takes for the tablet to break apart in a liquid medium. |

In Vitro Dissolution Studies

Dissolution testing is critical for evaluating the drug release profile of a sustained-release formulation.

Protocol: USP Apparatus 2 (Paddle Method)

This protocol is based on standard dissolution testing procedures for aspirin tablets.

-

Apparatus Setup: Use a USP Apparatus 2 (paddle) dissolution tester.

-

Dissolution Medium: Prepare 900 mL of a suitable dissolution medium, such as pH 4.5 acetate buffer or pH 6.8 phosphate buffer. Maintain the temperature at 37 ± 0.5°C.

-

Test Initiation: Place one tablet in each dissolution vessel and start the apparatus at a specified paddle speed (e.g., 75 rpm).

-

Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Sample Analysis: Analyze the concentration of aspirin in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Pharmacokinetic Evaluation

Pharmacokinetic studies are essential to understand the in vivo performance of the sustained-release formulation.

Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration of the drug. |

| Tmax | Time to reach Cmax. |

| AUC (Area Under the Curve) | Total drug exposure over time. |

| T½ (Half-life) | Time required for the drug concentration to decrease by half. |

Summary of Pharmacokinetic Data for Sustained-Release Aspirin

The following table summarizes pharmacokinetic parameters for acetylsalicylic acid (ASA) and its active metabolite, salicylic acid (SA), from a study comparing enteric-coated (Ec) and enteric-coated sustained-release (EcSr) aspirin tablets.

| Formulation (100 mg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀-t (h·ng/mL) | T½ (h) |

| Ec a.c. | ASA | 758.38 ± 455.34 | 6.75 | 1008.88 ± 452.27 | 0.43 ± 0.08 |

| SA | 6409.38 ± 2098.52 | 7.25 | 29131.41 ± 9376.23 | 2.21 ± 0.46 | |

| EcSr a.c. | ASA | 222.77 ± 98.04 | 4.50 | 918.04 ± 238.40 | 1.44 ± 0.59 |

| SA | 2863.53 ± 679.73 | 10.00 | 27243.97 ± 7465.16 | 2.69 ± 0.72 | |

| EcSr p.c. | ASA | 194.54 ± 61.19 | 8.25 | 845.55 ± 183.25 | 4.32 ± 10.04 |

| SA | 2913.75 ± 853.27 | 10.00 | 27240.25 ± 7444.67 | 3.51 ± 2.06 |

a.c. = before meals; p.c. = after meals. Data presented as mean ± standard deviation.

Analytical Methodologies

A robust and validated analytical method is crucial for the accurate quantification of aspirin and its related substances.

Protocol: High-Performance Liquid Chromatography (HPLC)

This is a generalized HPLC method for the analysis of aspirin.

-

Chromatographic System: An Alliance iS HPLC System or equivalent with a PDA detector.

-

Column: XSelect HSS T3, 4.6 mm x 150 mm, 3.5 µm, or equivalent.

-

Mobile Phase: A gradient of a buffer solution (e.g., sodium perchlorate, pH 2.5) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 275 nm.

-

Sample Preparation: Crush tablets and dissolve in a suitable diluent (e.g., 60:40 water/acetonitrile with 0.1% formic acid) to a known concentration. The solution may require sonication and centrifugation or filtration before injection.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and logical relationships in the development of sustained-release this compound systems.

Caption: Workflow for Formulation and Analysis of Sustained-Release Tablets.

Caption: Protocol for In Vitro Dissolution Testing.

Caption: Factors Influencing the Pharmacokinetic Profile.

References

Application Notes and Protocols for the Quantification of Aspirin and Aluminum in Tablets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin (acetylsalicylic acid) is a widely used analgesic and anti-inflammatory drug. In some formulations, it is combined with aluminum-containing compounds, such as aluminum hydroxide, which can act as a buffering agent to reduce gastric irritation. The accurate quantification of both aspirin and aluminum is critical for quality control, ensuring the safety, efficacy, and stability of the final tablet product. These application notes provide detailed protocols for the individual quantification of aspirin and aluminum in tablets using common analytical techniques.

Quantification of Aspirin

Two primary methods are presented for the quantification of aspirin: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. HPLC is a highly specific and sensitive method, while UV-Vis spectrophotometry offers a simpler and more cost-effective alternative.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method provides a robust and specific means of quantifying aspirin, separating it from potential degradation products and excipients.

Experimental Protocol

1. Reagents and Materials

-

Aspirin reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Phosphoric acid

-

Deionized water

-

0.45 µm syringe filters

2. Instrumentation

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

3. Preparation of Solutions

-

Mobile Phase: Prepare a mixture of water, acetonitrile, and phosphoric acid (e.g., 700:300:30 v/v/v). Filter and degas the mobile phase before use.

-

Standard Stock Solution: Accurately weigh about 25 mg of aspirin reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 50, 100, 150, 200, 250 µg/mL).

-

Sample Preparation:

-

Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.

-

Accurately weigh a portion of the powder equivalent to about 100 mg of aspirin and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to dissolve the aspirin.

-

Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

4. Chromatographic Conditions

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 275 nm

5. Analysis

-

Inject the working standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution and record the peak area.

-

Calculate the concentration of aspirin in the sample using the calibration curve.

Data Presentation

| Parameter | Value |

| Linearity Range | 50-250 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98-102% |

Typical validation parameters for an HPLC method for aspirin quantification.

Experimental Workflow for HPLC Analysis of Aspirin

Caption: Workflow for the quantification of aspirin in tablets by HPLC.

Method 2: UV-Vis Spectrophotometry

This method is based on the hydrolysis of aspirin to salicylic acid, which then forms a colored complex with iron(III) ions. The absorbance of this complex is measured spectrophotometrically.

Experimental Protocol

1. Reagents and Materials

-

Aspirin reference standard

-

1 M Sodium Hydroxide (NaOH)

-

0.02 M Iron(III) chloride (FeCl₃) in 0.1 M HCl

-

Deionized water

2. Instrumentation

-

UV-Vis Spectrophotometer

3. Preparation of Solutions

-

Standard Stock Solution:

-

Accurately weigh about 100 mg of aspirin reference standard into a 100 mL beaker.

-

Add 10 mL of 1 M NaOH and heat gently to hydrolyze the aspirin.

-

Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to volume with deionized water.

-

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in 50 mL volumetric flasks. To each flask, add the required volume of stock solution and dilute to volume with the iron(III) chloride solution to generate a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL of salicylic acid equivalent).

-

Sample Preparation:

-

Weigh and finely powder at least 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 100 mg of aspirin into a 100 mL beaker.

-

Follow the same hydrolysis and dilution procedure as for the standard stock solution to a final volume of 250 mL.

-

Dilute a suitable aliquot of this solution with the iron(III) chloride solution to bring the concentration within the range of the calibration curve.

-

4. Analysis

-

Set the spectrophotometer to a wavelength of 530 nm.

-

Use the iron(III) chloride solution as a blank.

-

Measure the absorbance of the working standard solutions and the prepared sample solution.

-

Construct a calibration curve of absorbance versus concentration for the standards.

-

Determine the concentration of aspirin in the sample from the calibration curve.

Data Presentation

| Parameter | Value |

| Wavelength (λmax) | 530 nm |

| Linearity Range | 5-25 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Molar Absorptivity | ~1.5 x 10³ L mol⁻¹ cm⁻¹ |

Typical parameters for the spectrophotometric analysis of aspirin.

Chemical Reaction and Measurement Principle

Caption: Principle of the spectrophotometric quantification of aspirin.

Quantification of Aluminum

The quantification of aluminum in tablets can be achieved by Atomic Absorption Spectroscopy (AAS) or by a complexometric titration method as described in the United States Pharmacopeia (USP).

Method 1: Atomic Absorption Spectroscopy (AAS)

AAS is a sensitive and specific method for the determination of elemental composition.

Experimental Protocol

1. Reagents and Materials

-

Aluminum reference standard (1000 ppm)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized water

2. Instrumentation

-

Atomic Absorption Spectrometer with an aluminum hollow cathode lamp

-

Nitrous oxide-acetylene flame

3. Preparation of Solutions

-

Standard Stock Solution: Use a commercially available 1000 ppm aluminum standard.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 20, 30, 40 ppm) in 1% (v/v) nitric acid.

-

Sample Preparation:

-

Weigh and finely powder at least 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 100 mg of aluminum into a 100 mL beaker.

-

Add 20 mL of 1:1 nitric acid and heat gently on a hot plate until the sample is dissolved.

-

Allow the solution to cool and quantitatively transfer it to a 250 mL volumetric flask.

-

Dilute to volume with deionized water.

-

Further dilute an aliquot of this solution with 1% (v/v) nitric acid to bring the aluminum concentration into the working range of the standards.

-

4. Instrumental Parameters

-

Wavelength: 309.3 nm

-

Slit Width: 0.7 nm

-

Lamp Current: As per manufacturer's recommendation

-

Flame: Nitrous oxide-acetylene

5. Analysis

-

Aspirate the blank (1% nitric acid), working standards, and the sample solution into the flame.

-

Measure the absorbance of each solution.

-

Construct a calibration curve of absorbance versus concentration for the standards.

-

Determine the concentration of aluminum in the sample from the calibration curve.

Data Presentation

| Parameter | Value |

| Wavelength | 309.3 nm |

| Linearity Range | 5-40 ppm |

| Correlation Coefficient (r²) | > 0.995 |

| Detection Limit | ~0.1 ppm |

Typical parameters for the AAS analysis of aluminum.

Workflow for AAS Analysis of Aluminum

Caption: General workflow for the quantification of aluminum in tablets by AAS.

Method 2: Complexometric Titration (USP Method)

This method, adapted from the USP monograph for "Aspirin, Alumina, and Magnesia Tablets", involves a back titration with EDTA.

Experimental Protocol

1. Reagents and Materials

-

0.05 M Edetate Disodium (EDTA) VS

-

0.05 M Zinc Sulfate VS

-

Acetic acid-ammonium acetate buffer TS

-

Dithizone TS

-

3 N Hydrochloric Acid (HCl)

-

Deionized water

2. Preparation of Solutions

-

Assay Preparation:

-

Weigh and finely powder not fewer than 20 tablets.

-

Transfer an accurately weighed portion of the powder, equivalent to about 600 mg of aluminum hydroxide, to a 150-mL beaker.

-

Add 10 mL of water, stir, and slowly add 15 mL of 3 N HCl. Heat gently to aid dissolution.

-

Cool and filter into a 100-mL volumetric flask. Wash the filter with water into the flask, add water to volume, and mix.

-

3. Titration Procedure

-

Pipet 10 mL of the Assay preparation into a 250-mL beaker.